PL-017

Beschreibung

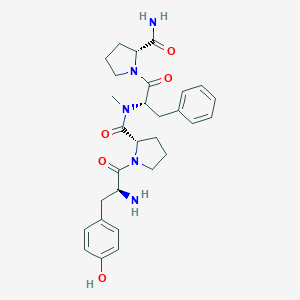

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N5O5/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36)/t22-,23+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKBYSTWCHUQOK-NDBXHCKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401003384 | |

| Record name | Tyrosyl-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-N-methylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83397-56-2 | |

| Record name | Morphiceptin, N-Me-phe(3)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083397562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyl-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-N-methylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Modification Strategies of 3 N Me Phe Morphiceptin and Its Analogs

Structural Derivation of 3-N-Me-Phe-morphiceptin from Morphiceptin (B1676752)

Morphiceptin, with the amino acid sequence Tyr-Pro-Phe-Pro-NH₂, is a tetrapeptide derived from the milk protein β-casein that acts as a highly selective agonist for the μ-opioid receptor. researchgate.netmdpi.comwikipedia.org The compound 3-N-Me-Phe-morphiceptin, also known by the code PL017, is a chemically modified analog with the structure Tyr-Pro-NMePhe-D-Pro-NH₂. psu.edunih.gov Its derivation from the parent morphiceptin involves two critical substitutions that dramatically alter its pharmacological profile. These modifications are the N-methylation of the phenylalanine residue at position 3 and the stereochemical inversion of the proline residue at the C-terminus. researchgate.netpsu.edu

Role of N-Methylation at the Phenylalanine Residue

The introduction of a methyl group to the nitrogen atom of the peptide bond preceding the phenylalanine (Phe) residue at position 3 is a key feature of 3-N-Me-Phe-morphiceptin. N-methylation is a common strategy in peptidomimetic design to enhance metabolic stability by protecting the amide bond from enzymatic cleavage. mdpi.com In the context of morphiceptin analogs, the N-methylation of an L-Phe³ residue has been shown to maintain bioactivity at the μ-receptor. rjbc.ru This modification, in concert with the C-terminal substitution, results in PL017, a potent μ-agonist. researchgate.netpsu.edu The addition of the methyl group also increases the lipophilicity of the peptide, a property that can influence its ability to cross biological membranes. mdpi.com

Impact of D-Proline Substitution at the C-Terminus

The second crucial modification in the structure of 3-N-Me-Phe-morphiceptin is the replacement of the naturally occurring L-Proline at the fourth position with its stereoisomer, D-Proline. The incorporation of D-amino acids is a well-established method to increase the stability of peptides against degradation by peptidases, which are typically specific to L-amino acids. mdpi.com Studies have demonstrated that substituting L-Proline with D-Proline in the C-terminal position of morphiceptin analogs leads to derivatives with significantly high μ-opioid receptor binding affinity and selectivity. nih.gov This substitution is also correlated with enhanced analgesic potency. nih.gov The combination of D-Pro substitution at position 4 and N-methylation at position 3 in PL017 yields a compound with potent and long-lasting analgesic activity. psu.edu

| Compound | Sequence | Key Modifications from Morphiceptin | Receptor Selectivity | Reported Effect |

|---|---|---|---|---|

| Morphiceptin | Tyr-Pro-Phe-Pro-NH₂ | N/A (Parent Compound) | Highly selective for μ-opioid receptors. wikipedia.org | μ-opioid agonist. wikipedia.org |

| 3-N-Me-Phe-morphiceptin (PL017) | Tyr-Pro-NMePhe-D-Pro-NH₂ | 1. N-methylation at Phe³ 2. D-Proline at position 4 | Highly selective for μ-opioid receptors. psu.edu | Potent and long-lasting μ-opioid agonist with enhanced analgesic activity compared to morphiceptin. psu.edu |

Peptidomimetic Design Principles in Morphiceptin Analog Development

The development of analogs like 3-N-Me-Phe-morphiceptin is rooted in the principles of peptidomimetic chemistry, which aims to create novel molecules with improved therapeutic properties compared to their parent peptides. researchgate.net Key goals include enhancing metabolic stability and modulating permeability across biological barriers like the blood-brain barrier (BBB). mdpi.comresearchgate.net

Strategies for Enhancing Metabolic Stability of Opioid Peptides

Native peptides often have limited therapeutic use due to their rapid degradation by proteases in the body. mdpi.comunibo.it Several strategies are employed to overcome this limitation:

Incorporation of D-amino acids : As seen in PL017, replacing L-amino acids with their D-isomers prevents recognition by many common proteases. mdpi.comnih.gov

N-methylation : Methylating the amide nitrogen, another feature of PL017, sterically hinders the approach of peptidases. mdpi.com

Peptide bond isosteres : Replacing the scissile amide bond with non-natural linkers such as esters or triazoles can confer resistance to enzymatic hydrolysis. mdpi.com

Cyclization : Linking the peptide's N- and C-termini or creating a side-chain to side-chain bridge restricts the peptide's conformation, which can reduce susceptibility to proteases and increase receptor affinity. mdpi.commdpi.com

Incorporation of β-amino acids : Peptides containing β-amino acids, which have an extra carbon in their backbone, are more resistant to proteolytic degradation. mdpi.commdpi.com

Approaches for Modulating Blood-Brain Barrier Permeability

For centrally acting analgesics, the ability to cross the blood-brain barrier (BBB) is paramount. Opioid peptides are often hydrophilic and cannot easily diffuse into the central nervous system. ingentaconnect.com Conversely, restricting BBB permeability is desirable for developing peripherally acting drugs with fewer central side effects. mdpi.com

Increasing Lipophilicity : This is a primary strategy to enhance BBB penetration. mdpi.comencyclopedia.pub It can be achieved by:

Adding hydrophobic groups, such as the N-methylation seen in PL017. mdpi.com

Incorporating lipophilic unnatural amino acids, such as 2′,6′-dimethyltyrosine (Dmt), which has been shown to increase bioactivity. mdpi.comresearchgate.net

Prodrugs : The temporary masking of polar functional groups through methods like esterification can increase lipophilicity and brain uptake, with the active peptide being released after bioconversion in the brain. mdpi.com

Glycosylation : Attaching sugar moieties to a peptide can sometimes facilitate active transport across the BBB via glucose transporters like GLUT1. ingentaconnect.comrsc.org

Increasing Hydrophilicity : To design peripherally restricted analogs, the opposite strategy is employed. Increasing the polarity and hydrophilic nature of the peptide inhibits its ability to cross the BBB. mdpi.comencyclopedia.pub

| Goal | Strategy | Example Modification | Mechanism/Rationale |

|---|---|---|---|

| Enhance Metabolic Stability | Incorporate D-amino acids | L-Pro → D-Pro | Avoids recognition and cleavage by L-specific peptidases. mdpi.com |

| N-methylation | Phe → N-Me-Phe | Sterically hinders protease access to the peptide bond. mdpi.com | |

| Cyclization | Linear → Cyclic Peptide | Constrains conformation, reducing protease recognition. mdpi.com | |

| Incorporate β-amino acids | α-amino acid → β-amino acid | Alters backbone structure, conferring resistance to proteases. mdpi.com | |

| Enhance BBB Permeability | Increase Lipophilicity | Tyr → Dmt; Phe → N-Me-Phe | Improves passive diffusion across the lipid-rich BBB. mdpi.commdpi.com |

| Prodrug Approach | Esterification of -OH or -COOH | Temporarily masks polar groups to increase lipophilicity. mdpi.com | |

| Active Transport | Glycosylation | Utilizes transporters like GLUT1 to cross the BBB. ingentaconnect.com |

Advanced Synthetic Methodologies for Morphiceptin and Endomorphin Analogs

The creation of morphiceptin analogs like 3-N-Me-Phe-morphiceptin relies on established and advanced chemical synthesis techniques.

Incorporation of Non-Natural Amino Acids (e.g., 2',6'-dimethyltyrosine, D-1-Naphthylalanine, β-Amino Acids)

The substitution of natural amino acids with their non-natural counterparts is a cornerstone of peptidomimetic design, aiming to improve receptor affinity, selectivity, and metabolic stability. In the context of morphiceptin analogs, several key non-natural amino acids have been explored.

The introduction of 2',6'-dimethyltyrosine (Dmt) in place of Tyrosine at the first position has been a particularly fruitful strategy. The methyl groups on the aromatic ring of Dmt can lead to enhanced hydrophobic interactions with the opioid receptor, often resulting in a significant increase in agonist potency. researchgate.netnih.gov Studies on various opioid peptides, including morphiceptin analogs, have consistently shown that Dmt substitution can increase binding affinity for the µ-opioid receptor (MOR). nih.govnih.gov For instance, replacing Tyr¹ with Dmt¹ in cyclic morphiceptin analogs has been shown to produce compounds with high affinity for the µ-opioid receptor and notable antinociceptive activity. nih.gov

Another significant modification involves the replacement of Phenylalanine at position 3 with D-1-Naphthylalanine (D-1-Nal) . The bulkier aromatic system of the naphthyl group can explore additional binding pockets within the receptor, potentially increasing affinity and altering the pharmacological profile. researchgate.net Research has demonstrated that the introduction of a D-1-Nal residue in place of Phe³ in morphiceptin analogs containing Dmt at position 1 can lead to exceptionally high MOR binding affinity and potent analgesic effects. researchgate.net

The incorporation of β-amino acids represents another approach to modify the peptide backbone, offering increased resistance to enzymatic degradation. scirp.org While less commonly reported for 3-N-Me-Phe-morphiceptin itself, the use of β-amino acids in other opioid peptides has been shown to enhance stability. scirp.org For example, a peptidomimetic of morphiceptin was synthesized by replacing the central proline residue with a trihydroxylated cispentacin derivative, a non-natural β-amino acid, with molecular docking studies suggesting a favorable interaction with the target receptor. researchgate.net

Table 1: Impact of Non-Natural Amino Acid Substitution on µ-Opioid Receptor (MOR) Affinity of Morphiceptin Analogs This table presents a summary of research findings on how the incorporation of specific non-natural amino acids affects the binding affinity of morphiceptin analogs to the µ-opioid receptor.

| Parent Peptide/Analog | Modification | Receptor Affinity (Ki or IC50, nM) | Fold Change vs. Parent | Reference |

|---|---|---|---|---|

| Endomorphin-2 | Dmt¹ substitution in cyclic analog | High affinity (sub-nanomolar) | Increased potency | nih.govunibo.it |

| Morphiceptin | Dmt¹ and D-1-Nal³ substitution | Very high affinity (sub-nanomolar) | ~100-fold more potent than endomorphin-2 | researchgate.net |

| Morphiceptin | Replacement of Pro² with a β-amino acid derivative | Favorable binding predicted by docking | - | researchgate.net |

| Cyclic Opioid Peptide | D-1-Nal or D-2-Nal at position 3 | Weak MOR affinity | Decreased | unibo.it |

| Cyclic Opioid Peptide | D-1-Nal or D-2-Nal at position 4 | Sub-nanomolar MOR affinity | Similar to parent | unibo.it |

Cyclization Strategies for Conformational Constraint of Peptide Structures

Linear peptides like morphiceptin are often highly flexible, which can be detrimental to receptor binding due to a high entropic penalty upon binding. nih.gov Cyclization is a widely used strategy to restrict the conformational freedom of a peptide, pre-organizing it into a bioactive conformation and thereby enhancing affinity, selectivity, and stability. encyclopedia.pubresearchgate.net

For short peptides like morphiceptin, cyclization can be challenging due to the lack of suitable side-chains for linkage. mdpi.com A common approach is to extend the peptide chain by adding amino acids with reactive side chains, such as Lysine (Lys) and Aspartic acid (Asp), and then forming an amide bond between them. mdpi.com Several cyclic analogs of morphiceptin have been synthesized using this side-chain-to-side-chain cyclization method, with the general structure H-Tyr-c[Xaa-Phe-D-Pro-Yaa]-NH₂, where Xaa and Yaa are typically L/D-Asp or L/D-Lys. nih.govmdpi.com These cyclic analogs have been shown to preserve the key structural elements necessary for MOR binding and, in some cases, exhibit high affinity and potent antinociceptive effects. mdpi.com

Backbone cyclization is another advanced strategy that avoids using the pharmacophoric side chains. frontiersin.org This method involves creating a bridge between the amide nitrogens of the peptide backbone. While complex, this approach can maintain the integrity of all side chains that are crucial for biological activity. frontiersin.org Other cyclization methods employed for opioid peptides include the formation of disulfide bridges between incorporated cysteine residues. researchgate.net The primary goals of these strategies are to increase metabolic stability and lock the peptide into a conformation that is optimal for receptor interaction. nih.govencyclopedia.pub

Table 2: Effects of Cyclization on the Properties of Morphiceptin and Endomorphin-2 Analogs This table summarizes the outcomes of applying different cyclization strategies to morphiceptin and related endomorphin-2 analogs, focusing on receptor affinity and stability.

| Peptide Series | Cyclization Strategy | Key Finding | Reference |

|---|---|---|---|

| Morphiceptin & Endomorphin-2 Analogs | Side-chain to side-chain (Asp/Lys) | Dmt¹-substituted cyclic analogs showed high MOR affinity and were stable against degradation by rat brain homogenate. | nih.gov |

| Endomorphin-2 Analogs | Side-chain to side-chain (Asp/Lys) | Resulting cyclic peptides preserved essential structural elements for MOR binding and showed strong antinociceptive effects. | mdpi.com |

| TAPS (Dermorphin Analog) | Backbone-to-backbone via urea (B33335) bridge | A strategy designed to preserve all active pharmacophores while increasing stability and potency. | frontiersin.org |

| Endomorphin-1 Analogs | Disulfide bridge (Cys-Cys) | Cyclic derivatives showed increased half-life in plasma compared to the native peptide. | scirp.org |

Conjugation Techniques for Radioligand Development

The development of radiolabeled peptide analogs is crucial for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). hilarispublisher.com These tools allow for the non-invasive study of receptor distribution and density. The process involves attaching a bifunctional chelating agent (BFCA) to the peptide, which can then stably coordinate a radiometal.

For morphiceptin and its analogs, common BFCAs include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and HYNIC (hydrazinonicotinamide) . researchgate.net The site of conjugation is critical, as attachment to a pharmacophoric group can abolish receptor affinity. nih.gov Early attempts to conjugate DOTA to the N-terminal amino group of morphiceptin resulted in a complete loss of affinity for µ-receptors. researchgate.net In contrast, HYNIC conjugates retained a reasonable level of affinity. researchgate.net

More successful strategies have involved conjugating DOTA to a non-critical position, such as the side chain of an amino acid introduced for this purpose (e.g., Ornithine or Lysine at position 4) or to the C-terminus via a linker. nih.gov Studies using a novel peptide scaffold, H-Dmt-D-Ala-Phe-Orn-NH₂, demonstrated that conjugating DOTA to the side chain of Ornithine at position 4 resulted in a radioligand with subnanomolar affinity for µ-opioid receptors. nih.gov This radioligand, labeled with Indium-111, showed specific binding to µ-receptors in vivo, demonstrating the feasibility of this approach. nih.gov The choice of the chelator, the linker, and the conjugation site are all critical variables that must be optimized to create a successful radioligand. nih.govresearchgate.net

Table 3: Comparison of Conjugation Strategies for Morphiceptin-based Radioligands This table details different approaches for conjugating chelating agents to morphiceptin analogs and the resulting impact on µ-opioid receptor affinity.

| Peptide Scaffold | Chelator | Conjugation Site | µ-Opioid Receptor Affinity (IC50 or Ki) | Key Outcome | Reference |

|---|---|---|---|---|---|

| Morphiceptin | DOTA | N-terminal amino group | > 1000 nM | Affinity abolished | researchgate.net |

| Morphiceptin | HYNIC | N-terminal amino group (via GABA spacer) | 10-20 nM | Affinity reasonably preserved | researchgate.net |

| H-Dmt-D-Ala-Phe-Orn-NH₂ | DOTA | Side chain of Orn⁴ | Subnanomolar | High affinity maintained; successful in vivo binding | nih.gov |

| [Dmt¹]DALDA | DOTA | Side chain of Lys⁴ | Subnanomolar | High affinity maintained | nih.gov |

| H-Dmt-D-Ala-Phe-Orn-NH₂ | DOTA | C-terminus via Ahx-Lys linker | Subnanomolar | High affinity, but high sensitivity to sodium ions | nih.gov |

Receptor Pharmacology and Binding Kinetics of 3 N Me Phe Morphiceptin

Quantitative Characterization of µ-Opioid Receptor Affinity and Selectivity

The affinity and selectivity of a ligand for its receptor are critical parameters that define its pharmacological profile. For 3-N-Me-Phe-morphiceptin, these characteristics have been quantitatively evaluated through various in vitro assays.

Determination of Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax)

The equilibrium dissociation constant (Kd) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium, serving as an inverse measure of binding affinity. umich.eduumich.edu The maximum binding capacity (Bmax) indicates the total concentration of receptors in a given tissue sample. umich.eduturkupetcentre.net

Direct binding studies using a tritiated version of a closely related and potent analog, Tyr-Pro-NMePhe-D-Pro-NH2 ([³H]-PL17), on rat brain membranes provided key insights into these parameters. psu.edunih.gov Through Scatchard analysis of the binding data, the interaction was characterized by a single, homogeneous population of binding sites. nih.gov This analysis yielded a dissociation constant (Kd) of 6 nM and a maximum binding capacity (Bmax) of 0.16 pmol/mg of protein. nih.gov

Table 1: Binding Characteristics of [³H]-PL17 in Rat Brain Membranes

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Kd | 6 | nM | Equilibrium Dissociation Constant (Affinity) |

| Bmax | 0.16 | pmol/mg | Maximum Binding Capacity (Receptor Density) |

Data derived from Scatchard analysis of [³H]-PL17 binding. nih.gov

Competitive Radioligand Binding Assays with µ-, δ-, and κ-Opioid Receptor Selective Ligands

Competitive binding assays are employed to determine the affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor. giffordbioscience.comsygnaturediscovery.com The affinity is often expressed as an IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) or as a Ki value (the inhibition constant).

Studies on morphiceptin (B1676752) analogs, including 3-N-Me-Phe-morphiceptin, utilized this method to establish their affinity for the µ-opioid receptor. psu.edu These assays were conducted using radiolabeled ligands highly selective for different opioid receptor subtypes. For instance, ¹²⁵I-labeled FK 33,824 was used as the selective µ-ligand, while ¹²⁵I-labeled [D-Ala², D-Leu⁵]-enkephalin (DADLE) served as the selective δ-ligand. psu.edu The displacement of [³H]-PL17 by various opioid ligands was consistently monophasic, which supports a model of simple competitive inhibition at a single binding site. nih.gov An excellent correlation has been observed between the IC50 values from µ-receptor binding assays and the agonist potencies determined in bioassays, such as the guinea-pig ileum preparation. psu.eduresearchgate.net

Table 2: Representative Competitive Binding Data for Morphiceptin and Analogs

| Compound | Receptor Target | Radioligand | IC50 (nM) |

|---|---|---|---|

| Morphiceptin | µ-Opioid Receptor | [³H]Naloxone | 82.5 ± 4.5 |

| DAMGO | µ-Opioid Receptor | [³H]Naloxone | 105 ± 9 |

| Morphiceptin Analogs | δ-Opioid Receptor | ¹²⁵I-DADLE | Virtually No Activity |

[³H]Naloxone is a non-selective opioid antagonist often used to label µ-receptors. IC50 values indicate the concentration needed to displace the radioligand. A lower value indicates higher binding affinity. Data is representative of findings for morphiceptin and its analogs. psu.eduresearchgate.net

Comparative Analysis of Selectivity Profiles across Opioid Receptor Subtypes

A hallmark of 3-N-Me-Phe-morphiceptin is its remarkable selectivity for the µ-opioid receptor over the δ- and κ-opioid receptor subtypes. psu.edu The parent compound, morphiceptin, demonstrates a selectivity of over 1,000-fold for µ- versus δ-receptors. wikipedia.org Chemical modifications, such as those in 3-N-Me-Phe-morphiceptin (PL017), have been shown to further enhance this selectivity profile. u-szeged.hu

In competitive binding assays, 3-N-Me-Phe-morphiceptin and related analogs show potent displacement of µ-selective radioligands but exhibit virtually no significant binding activity at δ-opioid receptors, even at high concentrations. psu.edu This high degree of selectivity indicates that the pharmacological effects of this compound are mediated almost exclusively through the µ-opioid receptor. This specificity is crucial for its use as a research tool to investigate µ-receptor function without the confounding effects of activating other opioid receptor subtypes. nih.gov

Modulation of µ-Opioid Receptor Binding by Ions and Guanyl Nucleotides

The binding of agonists to G protein-coupled receptors (GPCRs), such as the µ-opioid receptor, is an allosterically regulated process influenced by cellular components like ions and guanyl nucleotides. mdpi.com

Effects of Sodium and Magnesium Ions on Agonist Binding

Sodium and magnesium ions play a significant role in modulating the affinity of agonists for the µ-opioid receptor. As is characteristic of opioid agonists, the binding of the related compound PL17 is modulated by the presence of these cations. nih.gov Generally, sodium ions decrease the binding affinity of opioid agonists. researchgate.net This effect is thought to be due to the stabilization of an inactive state of the receptor.

Conversely, divalent cations like magnesium can enhance agonist binding. researchgate.netnih.gov This enhancement may occur by counteracting the inhibitory effects of sodium ions. researchgate.net However, it has also been reported that in some experimental setups, the addition of Na+ had little impact on the binding affinity of the morphiceptin analog [³H]PL017, suggesting that the precise effects can vary based on assay conditions. mdpi.com

Influence of Guanyl Nucleotides on Receptor Affinity

Guanyl nucleotides, such as guanosine (B1672433) triphosphate (GTP) and its non-hydrolyzable analogs, are essential for the signal transduction cascade of GPCRs. researchgate.net The binding of an agonist to the receptor promotes the exchange of guanosine diphosphate (B83284) (GDP) for GTP on the associated G-protein, leading to its activation. u-szeged.hu

In vitro, the presence of guanyl nucleotides reduces the affinity of agonists for the µ-opioid receptor. researchgate.net This occurs because guanyl nucleotides facilitate the uncoupling of the receptor from its G-protein, shifting the receptor population towards a low-affinity state for agonists. nih.gov Consistent with its profile as a µ-opioid agonist, the binding of PL17 was found to be modulated by the addition of guanyl nucleotides in binding assays. nih.gov This sensitivity to guanyl nucleotides is a functional indicator of the compound's agonistic nature and its ability to initiate G-protein signaling.

Investigation of µ-Opioid Receptor Subtype Interactions (e.g., µ1, µ3)

The µ-opioid receptor (MOR) system is complex, with evidence suggesting the existence of several subtypes that mediate the diverse effects of opioid compounds. Among these, the µ1 and µ3 receptor subtypes have been subjects of investigation to delineate their specific roles. The interaction of 3-N-Me-Phe-morphiceptin, also known by its developmental code PL017, with these subtypes is critical to understanding its pharmacological profile.

Detailed Research Findings:

Research into the binding characteristics of 3-N-Me-Phe-morphiceptin has consistently highlighted its potent and selective affinity for the µ-opioid receptor. psu.edupsu.edu Studies utilizing a tritiated form of the compound, [³H]-PL17, to investigate its binding to rat brain membranes revealed data consistent with a single homogeneous population of binding sites. nih.gov This finding suggests that 3-N-Me-Phe-morphiceptin primarily interacts with a predominant form of the µ-opioid receptor, or that its affinity for different subtypes is not distinguishable under the experimental conditions used. nih.gov The displacement of [³H]-PL17 by various opioid ligands was monophasic, further supporting the idea of competitive inhibition at a single binding site. nih.gov

µ1-Opioid Receptor Subtype:

µ3-Opioid Receptor Subtype:

The µ3-opioid receptor subtype presents a distinct pharmacological profile. It is characterized as being sensitive to opioid alkaloids like morphine but notably insensitive to opioid peptides. mdpi.com This receptor is also linked to the production of nitric oxide. mdpi.com Given that 3-N-Me-Phe-morphiceptin is a peptide-based compound, it is hypothesized that it does not significantly interact with the µ3 receptor subtype. This is supported by the general understanding of the µ3 receptor's ligand profile. mdpi.com

Binding Kinetics Data:

Molecular Mechanisms of Action of 3 N Me Phe Morphiceptin

G-Protein Coupled Receptor (GPCR) Signaling Transduction

The activation of µ-opioid receptors by an agonist like 3-N-Me-Phe-morphiceptin causes a conformational change in the receptor. wikipedia.org This change facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G-protein, leading to the dissociation of the Gα and Gβγ subunits. nih.govwikipedia.org These dissociated subunits then interact with various downstream effector proteins to produce a cellular response.

A key method to quantify the activation of G-proteins by an agonist is the [35S]GTPγS binding assay. revvity.com This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation. revvity.com Studies on morphiceptin (B1676752) analogs have utilized this technique to determine their potency and efficacy. researchgate.netresearchgate.net For instance, analogs of morphiceptin have been shown to stimulate [35S]GTPγS binding in rat thalamus membrane preparations, indicating their ability to activate G-proteins. researchgate.net The potency (EC50) and maximal efficacy (Emax) of these peptides can be compared to standard µ-opioid agonists like DAMGO. researchgate.netresearchgate.net

Research has demonstrated that modifications to the morphiceptin structure, such as those present in 3-N-Me-Phe-morphiceptin, can significantly influence G-protein activation. For example, the N-methylation of the phenylalanine at position 3, combined with a D-proline at position 4, results in a potent µ-agonist. psu.edu Studies comparing various morphiceptin analogs have shown that specific substitutions can either enhance agonist activity, leading to robust [35S]GTPγS binding, or in some cases, confer antagonist properties where they fail to stimulate binding and instead block the action of other agonists. researchgate.net

Table 1: Comparative G-Protein Activation by Morphiceptin Analogs This table would typically display EC50 and Emax values from [35S]GTPγS binding assays for 3-N-Me-Phe-morphiceptin and related compounds, though specific data for 3-N-Me-Phe-morphiceptin was not found in the provided search results. Data for a related analog, [d-1-Nal(3)]Morphiceptin, showed an EC50 value of 82.5 +/- 4.5 nM, which was more potent than the standard agonist DAMGO (EC50 = 105 +/- 9 nM). researchgate.net

| Compound | EC50 (nM) | Emax (% of Basal) |

| DAMGO | 105 ± 9 | Data not available |

| [d-1-Nal(3)]Morphiceptin | 82.5 ± 4.5 | Data not available |

| 3-N-Me-Phe-morphiceptin | Data not available | Data not available |

| Data sourced from Fichna et al., 2006. researchgate.net Note: Specific values for 3-N-Me-Phe-morphiceptin were not available in the search results. |

Once activated, the Gi/Go proteins modulated by µ-opioid agonists like 3-N-Me-Phe-morphiceptin influence several downstream effector systems. mdpi.com A primary effect is the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). sigmaaldrich.comnih.gov This inhibition leads to decreased intracellular cAMP levels, which in turn affects the activity of cAMP-dependent protein kinases (PKA). nih.govsigmaaldrich.com

The Gβγ subunits dissociated from the activated G-protein also play a crucial role in signal transduction. unife.it They can directly interact with and modulate the activity of various ion channels. nih.gov A well-documented effect is the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. nih.gov Additionally, Gβγ subunits can inhibit N-type voltage-gated calcium channels, reducing calcium influx. mdpi.com Both of these actions on ion channels contribute to a reduction in neuronal excitability. nih.gov

Ligand-Receptor Interaction Dynamics and Conformational Aspects

The high selectivity and potency of 3-N-Me-Phe-morphiceptin for the µ-opioid receptor are dictated by the precise three-dimensional fit between the peptide (the ligand) and the receptor's binding pocket. nih.govsigmaaldrich.cn This interaction is governed by the peptide's conformational flexibility and the specific amino acid residues within the receptor that form key contacts. nih.govrjbc.ru

The binding of opioid peptides to their receptors involves key pharmacophoric elements, primarily the N-terminal tyrosine (Tyr¹) and a phenylalanine (Phe) residue, typically at position 3 or 4. mdpi.com The protonated N-terminal amino group and the phenolic hydroxyl group of Tyr¹ are critical for recognition and are thought to form an ionic interaction with a highly conserved aspartate residue (Asp149 in the human µ-opioid receptor) in the third transmembrane (TM-III) helix. psu.edunih.gov

The aromatic side chains of Tyr¹ and Phe³ are also crucial, projecting into specific sub-pockets within the receptor. rjbc.ru For µ-selective ligands like morphiceptin analogs, a specific topochemical arrangement where the aromatic side chains of Tyr¹ and Phe³ project away from each other is considered necessary for µ-receptor recognition. rjbc.ru The binding pocket itself is a crevice formed by several transmembrane helices, including TM-III, TM-VI, and TM-VII. psu.edu While the core interactions are within the transmembrane domain, extracellular loops can also play a role in guiding the ligand into the binding site and contributing to selectivity. wikipedia.org

The three-dimensional shape, or conformation, of 3-N-Me-Phe-morphiceptin is a key determinant of its biological activity. Conformational analysis using techniques like NMR spectroscopy and computer simulations helps to understand the peptide's preferred shapes in solution and to infer its "bioactive conformation"—the shape it adopts when bound to the receptor. rjbc.ruresearchgate.net

For morphiceptin analogs, the Tyr-Pro amide bond is crucial, with studies suggesting that a cis conformation is required for bioactivity. rjbc.ruresearchgate.net The proline residue at position 2 restricts the peptide's backbone, and further modifications, like the N-methylation at Phe³, introduce additional conformational constraints. nih.govrjbc.ru Theoretical conformational analysis of [N-Me-Phe³, D-Pro⁴]-morphiceptin has identified low-energy structures that are considered models for the µ-receptor-bound conformation. nih.gov These models often feature a turn-like structure, allowing the key pharmacophoric groups to be presented to the receptor in an optimal orientation. nih.govrjbc.ru

Molecular modeling and docking are computational techniques used to predict and analyze the interaction between a ligand and its receptor at an atomic level. nih.govmdpi.com These studies build three-dimensional models of the µ-opioid receptor and then simulate the process of 3-N-Me-Phe-morphiceptin binding to it. academicjournals.org

Docking studies consistently show the protonated amine of the N-terminal Tyr¹ forming a salt bridge with the conserved aspartate residue in TM-III, anchoring the ligand in the binding pocket. psu.eduresearchgate.net The rest of the peptide then settles into a groove surrounded by other transmembrane helices. The N-phenethyl group of fentanyl, a different class of µ-opioid agonist, has been shown to occupy a deep crevice between TM-II and TM-III, while its other parts interact with a pocket formed by TM-III, -VI, and -VII. psu.edu It is plausible that the aromatic residues of peptide ligands like 3-N-Me-Phe-morphiceptin occupy similar regions. rjbc.ru These models help to explain structure-activity relationships, where small changes to the peptide's structure, such as N-methylation, lead to significant changes in binding affinity and efficacy by altering the fit and interactions within the receptor's binding site. psu.edu

Biological Activities and Pharmacological Effects of 3 N Me Phe Morphiceptin

In Vitro Pharmacological Characterization

The in vitro pharmacological profile of 3-N-Me-Phe-morphiceptin and its analogs, particularly the well-studied compound [NMePhe3,D-Pro4]morphiceptin (PL017), has been characterized through a variety of assays. These studies have elucidated its mechanism of action, receptor selectivity, and effects on neuronal and smooth muscle tissues.

Effects on Electrically Evoked Smooth Muscle Contraction (e.g., Guinea Pig Ileum, Mouse Vas Deferens)

The inhibitory effects of 3-N-Me-Phe-morphiceptin analogs on electrically stimulated smooth muscle contractions are classic indicators of their opioid receptor activity. Assays using guinea pig ileum (GPI) and mouse vas deferens (MVD) are standard for differentiating between mu (μ), delta (δ), and kappa (κ) opioid receptor agonists.

Studies have demonstrated that morphiceptin (B1676752) and its N-methylated analogs are potent agonists at the μ-opioid receptor. psu.edu The compound Tyr-Pro-NMePhe-D-Pro-NH2 (PL017) has been shown to be a potent μ-agonist. psu.edu The inhibitory effects observed in the guinea-pig ileum assay are directly correlated with the compounds' binding affinity for μ-receptors, suggesting these effects are mediated by μ-receptor interaction. psu.edu Similarly, in the mouse vas deferens, morphiceptin analogs also exert their effects through μ-receptors. psu.edu This is further supported by the high pA2 value of 8.71 for the opioid antagonist naloxone (B1662785) against PL017 in this tissue. psu.edu

Perfusion of canine ileal segments with [N-Me-Phe3,D-Pro4]morphiceptin (PL017) induced circular muscle contractions, an effect that was abolished by a μ-selective antagonist, providing further evidence of its μ-opioid receptor-mediated action in the gastrointestinal tract. frontiersin.org In myenteric neurons of the guinea pig, morphiceptin has been observed to induce μ-opioid receptor endocytosis. physiology.org

The following table presents data on the in vitro activity of morphiceptin and a related analog in the guinea pig ileum and mouse vas deferens assays.

Table 1: In Vitro Bioactivity of Morphiceptin Analogs in Smooth Muscle Preparations

| Compound | IC₅₀ (nM) in Guinea Pig Ileum (μ-receptor) | IC₅₀ (nM) in Mouse Vas Deferens (δ-receptor) |

|---|---|---|

| Morphiceptin (Tyr-Pro-Phe-Pro-NH₂) | 318 | 4800 |

| [D-1-Nal³]morphiceptin | 9.57 | 35.4 |

Data sourced from Fichna et al. (2004). researchgate.net

Electrophysiological Modulations in Isolated Neuronal Preparations (e.g., Rat Hippocampal Slices, Locus Coeruleus Neurons)

The electrophysiological effects of 3-N-Me-Phe-morphiceptin analogs have been investigated in various isolated neuronal preparations, revealing significant modulatory actions on neuronal excitability.

In rat hippocampal slices, the selective μ-opioid agonist [N-MePhe3,D-Pro4]morphiceptin (PL017) has been shown to decrease the conductance changes associated with both early and late inhibitory postsynaptic potentials (IPSPs) in CA1 pyramidal cells. nih.gov Similarly, in CA3 pyramidal cells of both rat and guinea pig, PL017 inhibits both early and late IPSPs. nih.gov Further studies in the dentate gyrus of rat hippocampal slices demonstrated that PL017 causes a dose-dependent reduction in the amplitude of both early and late inhibitory postsynaptic currents (IPSCs). nih.gov When injected directly into the ventral hippocampus of rats, PL017 can induce convulsions and wet dog shakes, highlighting its potent effects on hippocampal circuitry. researchgate.net

In the locus coeruleus (LC), an area with a high density of μ-opioid receptors, morphiceptin has been shown to inhibit the spontaneous firing of neurons with an IC50 of 65 nM. sigmaaldrich.comscielo.org.mx This inhibitory action is consistent with the known effects of μ-opioid agonists on LC neuronal activity. scielo.org.mx

Modulation of Neurotransmitter-Induced Currents (e.g., GABA)

The modulation of GABAergic neurotransmission is a key mechanism through which 3-N-Me-Phe-morphiceptin and its analogs exert their effects on neuronal activity. The inhibition of IPSPs and IPSCs in the hippocampus, as mentioned previously, is a direct reflection of this modulation. The early component of the IPSP/IPSC is mediated by GABA-A receptors, while the late component is mediated by GABA-B receptors. The ability of PL017 to reduce both components indicates an interaction with the GABAergic system. nih.govnih.gov

Studies have shown that μ-opioid agonists, including PL017, reduce the amplitude of both early (GABA-A mediated) and late (GABA-B mediated) IPSCs in a dose-dependent manner in the dentate granule cells of the rat hippocampus. nih.gov This suggests a presynaptic mechanism of action, where the activation of μ-opioid receptors inhibits the release of GABA from interneurons. Furthermore, research on neurons from Lymnaea stagnalis has demonstrated that morphiceptin can diminish both slow and fast GABA-induced inward currents, further supporting a direct modulatory role on GABAergic signaling. sigmaaldrich.comnih.gov

Cellular Effects on Apoptosis in Neuronal Cultures

Research into the cellular effects of morphiceptin has extended to its role in programmed cell death, or apoptosis. In studies using chick brain cells in culture, pretreatment with morphiceptin was found to enhance apoptosis induced by staurosporine (B1682477) or wortmannin. sigmaaldrich.com This finding suggests that under certain conditions, μ-opioid receptor activation by morphiceptin can sensitize neurons to apoptotic stimuli. sigmaaldrich.com

In Vivo Functional Studies

The in vivo functional effects of 3-N-Me-Phe-morphiceptin are most prominently characterized by its potent antinociceptive properties in various preclinical models of pain.

Antinociceptive Efficacy in Preclinical Pain Models (e.g., Tail-Flick Test, Hot-Plate Test)

The analgesic effects of 3-N-Me-Phe-morphiceptin analogs have been consistently demonstrated in rodent models of acute pain. Central administration of PL017 has been shown to produce long-lasting, naloxone-reversible analgesia in rats, confirming its action through opioid receptors. psu.edu

In the rat cold water tail-flick test, the antinociceptive effect of PL017 was specifically blocked by an antisense oligodeoxynucleotide targeting the μ-opioid receptor, providing definitive evidence that its analgesic properties are mediated by this receptor subtype. nih.gov Studies using the radiant-heat-induced tail-flick response in rats have also been employed to characterize the antinociceptive actions of PL-17. bibliotekanauki.pl

The mouse hot-plate test is another standard assay for assessing supraspinal analgesia. In this model, morphiceptin-derived peptides have demonstrated profound antinociceptive effects following intracerebroventricular administration. researchgate.netresearchgate.net For instance, the analog [Dmt¹, d-1-Nal³]morphiceptin was found to be approximately 100-fold more potent than the endogenous μ-opioid receptor ligand, endomorphin-2, with its antinociceptive effect lasting up to 120 minutes. researchgate.net

The table below summarizes the antinociceptive effects of morphiceptin and a related analog in the mouse hot-plate test.

Table 2: Antinociceptive Effect of Morphiceptin Analogs in the Mouse Hot-Plate Test

| Compound | % Maximum Possible Effect (MPE) at 15 min | % MPE at 30 min | % MPE at 60 min |

|---|---|---|---|

| Morphiceptin (10 µg) | 11.52 | 33.08 | 75.12 |

| [Dmt¹,D-1-Nal³]morphiceptin (0.1 µg) | 31.09 | 66.70 | 95.69 |

%MPE was determined after intracerebroventricular (i.c.v.) injection. Data sourced from Fichna et al. (2004). researchgate.net

Comparative Analysis of Supraspinal versus Spinal Contributions to Analgesia

When administered supraspinally, such as via intracerebroventricular (i.c.v.) injection, 3-N-Me-Phe-morphiceptin produces potent antinociception. nih.gov This indicates a significant role for brain-level µ-opioid receptors in mediating its analgesic effects. Studies have shown that supraspinal administration of µ-opioid agonists can inhibit pain signaling at the level of the brain and brainstem. scielo.org.mx

Conversely, when administered spinally, for instance through intrathecal (i.t.) infusion, 3-N-Me-Phe-morphiceptin also elicits a strong analgesic response. nih.gov This demonstrates the importance of µ-opioid receptors located in the spinal cord in modulating nociceptive transmission. The activation of these spinal receptors can inhibit the release of excitatory neurotransmitters from primary afferent fibers and hyperpolarize dorsal horn neurons, thereby blocking the ascending transmission of pain signals. mdpi.com

The physicochemical properties of an opioid, particularly its lipophilicity, play a crucial role in determining its distribution and, consequently, its primary site of action following neuraxial administration. clinsurggroup.usresed.es Highly lipophilic opioids tend to be rapidly cleared from the cerebrospinal fluid (CSF) and sequestered in epidural fat, leading to a more localized spinal action and a quicker onset of supraspinal effects due to systemic absorption and redistribution to the brain. clinsurggroup.usresed.es In contrast, more hydrophilic opioids remain in the CSF for longer periods, allowing for greater rostral spread and a more pronounced and prolonged spinal analgesic effect. clinsurggroup.usresed.es

Receptor-Receptor Interactions and Cross-Tolerance with Other Opioid Ligands

The interaction of 3-N-Me-Phe-morphiceptin with the µ-opioid receptor can lead to complex interactions with other opioid receptor systems, most notably the δ-opioid receptor. This is particularly evident in the context of chronic administration and the development of tolerance.

Studies have demonstrated that chronic intrathecal infusion of 3-N-Me-Phe-morphiceptin in rats leads to the development of tolerance to its own analgesic effects, as evidenced by a significant shift to the right in its dose-response curve. nih.govnih.gov Interestingly, this chronic µ-agonist treatment also induces a state of partial cross-tolerance to the analgesic effects of δ-opioid receptor agonists like [D-Pen2,D-Pen5]enkephalin (DPDPE). nih.gov This suggests an interaction between the µ- and δ-opioid receptor systems in the spinal cord. The development of cross-tolerance is not believed to be due to the direct binding of 3-N-Me-Phe-morphiceptin to δ-receptors, as it is a highly selective µ-agonist. nih.gov

The mechanisms underlying this cross-tolerance are not fully elucidated but may involve alterations in shared downstream signaling pathways or allosteric modulation between the receptors. It is hypothesized that the sustained activation of µ-opioid receptors by 3-N-Me-Phe-morphiceptin may lead to adaptive changes that also affect the function of δ-opioid receptors.

The following table summarizes the findings of a study investigating the development of tolerance and cross-tolerance following chronic intrathecal infusion of 3-N-Me-Phe-morphiceptin:

| Ligand | Fold Shift in Dose-Response Curve (vs. Pre-infusion) |

| 3-N-Me-Phe-morphiceptin (PL-17) | 61-fold |

| [D-Pen2,D-Pen5]enkephalin (DPDPE) | 6-fold |

| Data from a study on the interaction between mu and delta opioids in the rat spinal cord. nih.gov |

Receptor Regulation and Desensitization Mechanisms (e.g., Down-regulation of µ-Opioid Receptors)

Prolonged exposure to opioid agonists like 3-N-Me-Phe-morphiceptin can lead to adaptive changes in µ-opioid receptor (MOR) function, a process known as receptor regulation. These regulatory mechanisms, including desensitization and down-regulation, are crucial in the development of tolerance. nih.govnih.govresearchgate.net

Desensitization refers to a rapid reduction in the response to an agonist, even with continued presence of the ligand. umn.edu This can occur through the uncoupling of the receptor from its associated G-proteins, a process often mediated by receptor phosphorylation. researchgate.net Some µ-opioid agonists, such as DAMGO, are known to be efficacious at triggering these regulatory events, including phosphorylation and subsequent binding of β-arrestin, which leads to receptor endocytosis (internalization). nih.govnih.gov

Down-regulation is a more long-term process characterized by a decrease in the total number of receptors available on the cell surface. umn.edu This often occurs through the internalization of receptors followed by their degradation within lysosomes. umn.edu

The specific patterns of receptor regulation can be agonist-dependent. nih.gov For instance, while some agonists robustly induce receptor internalization, others, like morphine, are less effective at doing so. nih.govnih.gov Studies on the trafficking of µ-opioid receptors in enteric neurons have shown that morphiceptin can induce MOR endocytosis. physiology.org Following stimulation with morphiceptin, the internalized receptors are then recycled back to the cell surface. physiology.org

Chronic in vivo treatment with certain µ-opioid agonists can lead to a measurable decrease in the number of µ-opioid receptors in brain tissue. u-szeged.hu This down-regulation is a key contributor to the development of long-term tolerance to the effects of the opioid.

The following table outlines key mechanisms involved in µ-opioid receptor regulation:

| Mechanism | Description |

| Desensitization | Reduced response to an agonist due to over-activation of the receptor. Can involve uncoupling from G-proteins. umn.edu |

| Down-regulation | Reduction in the total number of receptors available to be stimulated. Often occurs via endocytosis and degradation. umn.edu |

| Tachyphylaxis | A rapid decrease in response to an agonist after repeated administration in a short period. umn.edu |

| Tolerance | A gradual decrease in response to a drug, requiring higher doses to achieve the same effect. umn.edu |

Biodistribution and Tissue Uptake Studies

Central Nervous System Distribution and Kinetics

The distribution and kinetics of 3-N-Me-Phe-morphiceptin within the central nervous system (CNS) are critical determinants of its pharmacological effects. Due to its peptidic nature, its ability to cross the blood-brain barrier after systemic administration is a key factor.

Studies using radiolabeled analogs of opioid peptides provide insights into their CNS penetration and distribution. The lipophilicity of a compound significantly influences its uptake and kinetics in the brain. mdpi.com While detailed kinetic analyses for 3-N-Me-Phe-morphiceptin are not extensively reported in the provided context, the principles governing the CNS distribution of similar opioid peptides are relevant. For instance, PET studies with other labeled opioids have shown distinct differences in brain uptake and kinetics based on their lipophilicity. mdpi.com

The binding of 3-N-Me-Phe-morphiceptin to µ-opioid receptors in various brain regions has been characterized. The addition of sodium to in vitro binding assays, which typically decreases the affinity of agonist binding, has been shown to have little effect on the affinity of a tritiated analog of 3-N-Me-Phe-morphiceptin ([³H]PL017). mdpi.com This suggests that its binding properties may be less sensitive to sodium modulation compared to other opioid agonists. mdpi.com

Peripheral Tissue Uptake (e.g., Experimental Mammary Adenocarcinoma)

In addition to its central effects, the biodistribution of 3-N-Me-Phe-morphiceptin extends to peripheral tissues, where µ-opioid receptors are also expressed. Of particular interest is the uptake of this compound in tumor tissues, such as experimental mammary adenocarcinoma.

Studies have demonstrated the presence of µ-opioid receptors in mouse mammary adenocarcinoma cells. researchgate.net In vitro binding assays using membranes from these tumor cells have shown that endomorphin-1 and endomorphin-2, other endogenous µ-opioid receptor ligands, exhibit a significantly higher density of binding sites (Bmax) compared to morphiceptin. researchgate.net

Furthermore, in vivo biodistribution studies in tumor-bearing mice have investigated the uptake of radiolabeled morphiceptin analogs. One study found that an analog of morphiceptin, [D-1-Nal3]morphiceptin, showed the highest accumulation in the tumor among the tested analogs. researchgate.net This suggests that morphiceptin and its derivatives can be taken up by mammary adenocarcinoma tissue, which could have implications for their potential use in diagnostic imaging or targeted therapies, although this is an area of ongoing research.

The following table summarizes the binding site density (Bmax) for different µ-opioid ligands in mouse mammary adenocarcinoma membranes:

| Ligand | Bmax (fmol/mg protein) |

| Endomorphin-1 | 806 |

| Endomorphin-2 | 671 |

| Morphiceptin | 131 |

| Data from a study on the characterization of endomorphin-2 binding sites in a breast cancer cell line. researchgate.net |

Structure Activity Relationship Sar and Computational Modeling of 3 N Me Phe Morphiceptin Analogs

Correlative Analysis of Structural Modifications and Receptor Binding Affinity

The structure-activity relationship (SAR) of 3-N-Me-Phe-morphiceptin analogs is fundamentally linked to specific chemical modifications that influence their affinity for opioid receptors, particularly the µ-opioid receptor (MOR). The parent compound, morphiceptin (B1676752) (Tyr-Pro-Phe-Pro-NH₂), is a selective MOR agonist, and alterations to its structure provide a basis for understanding the key determinants of its biological activity. mdpi.compan.olsztyn.pl

N-methylation of the phenylalanine at position 3, a defining feature of 3-N-Me-Phe-morphiceptin, has been shown to be a critical modification. This substitution, combined with the presence of a D-proline at position 4, as seen in the potent analog Tyr-Pro-NMePhe-D-Pro-NH₂ (also known as PL017), results in a significant increase in µ-receptor affinity and agonist potency. researchgate.net This suggests that the N-methylation contributes favorably to the conformational requirements for optimal receptor interaction.

Further modifications at position 3 have been explored to understand the role of aromaticity, lipophilicity, and electronic character. For instance, the substitution of Phe³ with D-1-naphthylalanine (D-1-Nal) in morphiceptin led to a 26-fold increase in µ-opioid receptor affinity and a 15-fold increase in potency in the guinea pig ileum (GPI) assay. nih.govresearchgate.net This indicates that increasing the size and lipophilicity of the aromatic side chain at this position can enhance binding. Conversely, other substitutions can lead to a decrease or even a switch in activity; for example, the introduction of D-Qal³ (3-(2-quinolyl)-alanine) resulted in a weak antagonist in the GPI assay. nih.govresearchgate.net

The correlation between these structural changes and receptor binding affinity underscores the precise topographical requirements of the µ-opioid receptor binding pocket. The data strongly suggest that the orientation and properties of the amino acid at position 3 are pivotal for high-affinity binding and functional agonism.

| Analog | Modification | μ-Opioid Receptor Affinity (Ki, nM) | Functional Potency (GPI Assay, IC50, nM) | Reference |

|---|---|---|---|---|

| Morphiceptin | Parent Compound | 11.52 ± 4.19 | 552 ± 151 | researchgate.net |

| Tyr-Pro-NMePhe-D-Pro-NH₂ (PLO17) | N-Me-Phe³ and D-Pro⁴ | Low nanomolar range | 20.7 ± 2.4 | researchgate.net |

| [D-1-Nal³]Morphiceptin | D-1-Nal at position 3 | 0.44 ± 0.08 | 35.4 ± 6.1 | nih.gov |

| [D-Phe(4-Cl)³]Morphiceptin | D-Phe(4-Cl) at position 3 | 1.1 ± 0.2 | 42.9 ± 6.1 | researchgate.net |

| [D-Qal³]Morphiceptin | D-Qal at position 3 | - | Weak antagonist | nih.govresearchgate.net |

Impact of Specific Amino Acid Substitutions and Stereoisomers on Functional Potency

The functional potency of 3-N-Me-Phe-morphiceptin analogs is highly sensitive to specific amino acid substitutions and the stereochemistry of the constituent residues. The chirality of the amino acids at positions 3 and 4, in particular, plays a crucial role in determining the biological activity.

Studies have shown that a heterochiral sequence at positions 3 and 4, such as in Tyr-Pro-Phe-D-Pro-NH₂ and Tyr-Pro-D-Phe-Pro-NH₂, leads to higher µ-receptor activity compared to the corresponding homochiral sequences (Tyr-Pro-Phe-Pro-NH₂ and Tyr-Pro-D-Phe-D-Pro-NH₂). This highlights the importance of the relative orientation of the side chains of these residues for potent interaction with the receptor.

The N-methylation of the L-Phe³ residue in morphiceptin analogs generally maintains bioactivity at the µ-receptor. However, the same modification on a D-Phe³ residue results in a loss of bioactivity. This differential effect underscores the strict stereochemical requirements of the receptor binding pocket.

Furthermore, the L-configuration of the Phe³ residue is not an absolute requirement for activity. In fact, modifications with D-Phe or D-1-Nal at this position have been shown to significantly improve analgesic effects. mdpi.compsu.edu The substitution of Pro² with unnatural amino acids like cis-2-aminocyclopentane carboxylic acid has also been shown to improve binding affinities by favoring a cis-conformation of the Tyr-Pro amide bond, which is believed to be the bioactive conformation. mdpi.commdpi.com

These findings collectively demonstrate that a complex interplay of stereochemistry and specific amino acid properties governs the functional potency of these opioid peptides.

| Analog | Substitution/Stereochemistry | Effect on Functional Potency | Reference |

|---|---|---|---|

| Tyr-Pro-Phe-D-Pro-NH₂ | Heterochiral (L-Phe³, D-Pro⁴) | Higher μ-receptor activity | |

| Tyr-Pro-D-Phe-Pro-NH₂ | Heterochiral (D-Phe³, L-Pro⁴) | Higher μ-receptor activity | |

| Tyr-Pro-(NMe)Phe-Pro-NH₂ | N-methylation of L-Phe³ | Maintains μ-receptor bioactivity | |

| Tyr-Pro-D-(NMe)Phe-Pro-NH₂ | N-methylation of D-Phe³ | Loss of bioactivity | |

| [D-1-Nal³]Morphiceptin | D-1-Nal at position 3 | Significantly improved analgesic effects | mdpi.comnih.gov |

Advanced Computational Approaches for Ligand Design and Conformational Analysis

The development of potent and selective morphiceptin analogs has been significantly aided by advanced computational and spectroscopic techniques. These methods provide crucial insights into the three-dimensional structure and dynamic behavior of these peptides, which are essential for rational drug design.

Molecular Dynamics Simulations for Understanding Ligand Flexibility

Molecular dynamics (MD) simulations have been employed to explore the conformational landscape of morphiceptin analogs. pnas.orgunibo.it These simulations provide a dynamic picture of the peptide's flexibility and its preferred conformations in different environments. For instance, MD simulations can help understand how modifications like N-methylation affect the peptide's conformational freedom and its ability to adopt the bioactive conformation required for receptor binding. nih.govmdpi.com By simulating the peptide in an aqueous environment, researchers can identify stable conformations and the key intramolecular interactions that stabilize them. pnas.org This information is invaluable for designing new analogs with enhanced stability and potency.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Determining Bioactive Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique used to determine the three-dimensional structure of peptides in solution. mdpi.comnih.govresearchgate.net For morphiceptin and its analogs, ¹H and ¹³C NMR spectroscopy have been instrumental in identifying key conformational features, such as the presence of folded conformers. nih.gov A critical finding from NMR studies is the requirement of a cis conformation for the Tyr-Pro amide bond for bioactivity. researchgate.netrjbc.ruacs.org This was further substantiated by studies on pseudoproline-containing analogs, which lock the peptide bond in a predominantly cis conformation and retain high µ-agonist potency. researchgate.netacs.org These NMR-derived conformational constraints provide a structural blueprint for the design of new peptidomimetics.

Rational Design Principles Derived from SAR Data for Novel Opioid Peptidomimetics

The extensive structure-activity relationship data, coupled with computational and spectroscopic insights, have led to the formulation of key rational design principles for novel opioid peptidomimetics based on the 3-N-Me-Phe-morphiceptin scaffold:

The Tyr-Pro Pharmacophore: The N-terminal Tyr-Pro dipeptide is crucial for activity, with the phenolic hydroxyl group of Tyr and the nitrogen atom of the Tyr-Pro amide bond being key pharmacophoric elements. rjbc.ru

The Importance of the cis-Proline Bond: The bioactive conformation requires a cis amide bond between Tyr¹ and Pro². researchgate.netrjbc.ruacs.org This can be enforced through the incorporation of proline mimetics.

Position 3 as a Key Determinant of Potency and Selectivity: The aromatic residue at position 3 is a major determinant of µ-opioid receptor affinity and potency. Modifications that increase the size and lipophilicity of this residue, such as substitution with D-1-Nal, can enhance activity. nih.govresearchgate.net

Stereochemical Control at Positions 3 and 4: A heterochiral sequence at positions 3 and 4 generally leads to higher potency. The stereochemistry at these positions dictates the relative orientation of the side chains, which is critical for receptor recognition.

N-methylation for Enhanced Potency: N-methylation of the L-Phe³ residue can significantly increase potency, likely by providing favorable conformational constraints. researchgate.net

By adhering to these principles, researchers can rationally design novel peptidomimetics with improved potency, selectivity, and stability, paving the way for the development of new therapeutic agents. mdpi.comnih.govmdpi.comresearchgate.net

In-depth Analysis of 3-N-Me-Phe-morphiceptin: A Review of its Biomedical and Therapeutic Potential

Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific research data available for the chemical compound “3-N-Me-Phe-morphiceptin,” also known as [N-Me-Phe³]morphiceptin. Extensive searches for this particular N-methylated analogue of morphiceptin have not yielded any studies detailing its synthesis, biological activity, or investigation in the specific biomedical research and therapeutic contexts requested.

The parent compound, **morphiceptin (Tyr-Pro-Phe-Pro-NH₂) **, is a well-characterized tetrapeptide that acts as a selective agonist for the μ-opioid receptor (MOR). wikipedia.orgnih.gov It is derived from the milk protein β-casomorphin and is noted for its high selectivity for μ-opioid receptors over δ-opioid receptors. wikipedia.org This selectivity has made morphiceptin and its various analogues valuable tools in opioid research.

Scientific investigations have frequently focused on modifying the structure of morphiceptin to enhance its properties, such as receptor affinity, stability, and analgesic potency. A significant area of this research has involved substitutions at the third amino acid position (Phenylalanine, Phe). For example, studies have explored analogues like [D-Phe³]morphiceptin and [D-ClPhe³]-morphiceptin to understand the impact of stereochemistry and electronic properties on μ-opioid receptor binding, including in the context of cancer research. nih.gov Other research has examined analogues such as [Dmt¹, d-1-Nal³]morphiceptin, which demonstrated potent analgesic activity. nih.gov

However, the specific modification of N-methylation at the phenylalanine residue in the third position (3-N-Me-Phe) does not appear in the reviewed literature. Consequently, there is no information to populate the requested article sections concerning its use as a research tool or its potential therapeutic applications.

Due to the absence of any dedicated research on "3-N-Me-Phe-morphiceptin," it is not possible to provide an analysis of its utility in dissecting opioid receptor functions, its contribution to understanding the endogenous opioid system, or its role in advanced research into pain management, gastrointestinal disorders, or cancer.

Applications in Biomedical Research and Translational Potential

Overcoming Pharmacokinetic and Pharmacodynamic Limitations in Peptide Drug Development

The therapeutic potential of peptides is often hindered by inherent pharmacokinetic and pharmacodynamic challenges. These include susceptibility to enzymatic degradation, poor membrane permeability, and rapid clearance from the body, which collectively lead to low bioavailability and short duration of action. nih.govresearchgate.net The chemical modification of peptide structures is a key strategy to surmount these limitations. One such modification is N-methylation, the introduction of a methyl group to the amide nitrogen of the peptide backbone. This seemingly minor alteration can profoundly enhance the drug-like properties of peptides. nih.govacs.org The compound 3-N-Me-Phe-morphiceptin, an analogue of the µ-opioid receptor agonist morphiceptin (B1676752), serves as a case in point for examining how targeted chemical modifications can address these pharmacokinetic and pharmacodynamic hurdles.

Peptide drugs are vulnerable to degradation by proteases, which cleave the amide bonds of the peptide backbone. nbinno.com N-methylation provides steric hindrance at the amide bond, shielding it from enzymatic attack and thereby increasing the peptide's metabolic stability and prolonging its half-life in the body. nbinno.com This enhanced stability is crucial for maintaining therapeutic concentrations of the drug over time.

Furthermore, the addition of a methyl group can alter the peptide's polarity and hydrophobicity. nbinno.com This modification can improve its ability to cross cellular membranes, a critical factor for oral bioavailability and for reaching intracellular targets. nih.govnbinno.com By enhancing membrane permeability, N-methylation can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties of peptide-based drugs. nbinno.com

From a pharmacodynamic perspective, N-methylation can also influence the peptide's three-dimensional structure. The methyl group can affect the rotation around peptide bonds, thereby constraining the peptide's conformation. nbinno.com This conformational control is vital, as the biological activity of a peptide is often dependent on its specific folded structure, which determines its binding affinity and selectivity for its target receptor. nih.govnbinno.com

In the context of morphiceptin analogues, studies have investigated the impact of N-methylation at the third position (phenylalanine) on receptor binding. Research on a series of morphiceptin analogs has explored the effects of various substitutions, including the addition of an N-methyl group at this position, to understand the molecular determinants of µ-opioid receptor affinity and selectivity. nih.gov These studies confirm the preference of these analogs for µ- versus δ-receptor-binding sites and reveal differences in µ-receptor affinity among them. nih.gov

The table below illustrates the µ-opioid receptor binding affinities for morphiceptin and its N-methylated analogue.

Table 1: µ-Opioid Receptor Binding Affinities

| Compound | µ-Receptor Affinity (Ki in nM) |

|---|---|

| Morphiceptin | 25.0 |

| [NMePhe3]morphiceptin | 108.0 |

Data sourced from theoretical and receptor-binding studies on morphiceptin analogs. nih.gov

While specific pharmacokinetic data for 3-N-Me-Phe-morphiceptin is not extensively detailed in the available literature, the established principles of N-methylation in peptide drug development allow for an informed projection of its likely advantages over the parent compound. The strategic placement of an N-methyl group on the phenylalanine residue is anticipated to confer enhanced enzymatic stability and improved membrane permeability, thus addressing key pharmacokinetic limitations. The observed alteration in receptor affinity underscores the profound impact of this modification on the pharmacodynamic profile. These findings highlight the translational potential of N-methylation as a strategy to refine the therapeutic properties of peptides, paving the way for the development of more robust and effective peptide-based medicines.

Q & A

Q. How can mixed-methods approaches enhance mechanistic studies of 3-N-Me-Phe-morphiceptin?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.